molecular formula C13H10FNO4S B1310444 Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]- CAS No. 612041-66-4

Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-

Cat. No. B1310444
CAS RN: 612041-66-4
M. Wt: 295.29 g/mol
InChI Key: DVRJXOUAZDPBSW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-” is C13H10 F N O4S, and its molecular weight is 295.28600 .


Chemical Reactions Analysis

While specific chemical reactions involving “Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-” are not available, it’s important to note that organoboron compounds, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups .


Physical And Chemical Properties Analysis

“Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-” is a white crystalline powder. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

I’ve conducted a search for the scientific research applications of “3-((2-fluorophenyl)sulfonamido)benzoic acid,” but unfortunately, the available online resources do not provide detailed information on specific applications. This compound is listed on chemical suppliers’ websites like Sigma-Aldrich and CymitQuimica, which mention its CAS number 612041-66-4 and availability for purchase . However, detailed applications in scientific research are not provided in these sources.

Safety and Hazards

While specific safety and hazard information for “Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-” is not available, it’s important to handle all chemicals with care. Always follow safety guidelines, including wearing appropriate personal protective equipment and avoiding unnecessary exposure .

Mechanism of Action

Target of Action

It is known that sulfonamides, a class of compounds to which this molecule belongs, often target enzymes involved in folate metabolism .

Mode of Action

Sulfonamides are known to inhibit the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid, which is crucial for DNA replication . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby inhibiting cell growth and division .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folate synthesis pathway . By inhibiting dihydropteroate synthase, these compounds prevent the conversion of dihydropteroate to dihydrofolic acid, a precursor to folic acid . This inhibition disrupts DNA synthesis and cell division, leading to the bacteriostatic effect observed with these compounds .

Pharmacokinetics

Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by sulfonamides results in the disruption of DNA synthesis and cell division, leading to a bacteriostatic effect .

Action Environment

The action of sulfonamides can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of these compounds, which can influence their absorption and distribution . Additionally, the presence of other drugs can affect the metabolism and excretion of sulfonamides, potentially leading to drug interactions .

properties

IUPAC Name

3-[(2-fluorophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4S/c14-11-6-1-2-7-12(11)20(18,19)15-10-5-3-4-9(8-10)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRJXOUAZDPBSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408205
Record name Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

612041-66-4
Record name Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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